4-Pyridoxolactone

Catalog No.
S561356
CAS No.
4753-19-9
M.F
C8H7NO3
M. Wt
165.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Pyridoxolactone

CAS Number

4753-19-9

Product Name

4-Pyridoxolactone

IUPAC Name

7-hydroxy-6-methyl-3H-furo[3,4-c]pyridin-1-one

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

InChI

InChI=1S/C8H7NO3/c1-4-7(10)6-5(2-9-4)3-12-8(6)11/h2,10H,3H2,1H3

InChI Key

HHPDVQLBYQFYFA-UHFFFAOYSA-N

SMILES

CC1=NC=C2COC(=O)C2=C1O

Synonyms

4-pyridoxic acid lactone

Canonical SMILES

CC1=NC=C2COC(=O)C2=C1O

The exact mass of the compound 4-Pyridoxolactone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Pyridoxolactone (CAS: 4753-19-9) is a stable, solid furopyridine metabolite derived from the oxidative degradation of Vitamin B6 vitamers such as pyridoxal. [1, 9] Unlike its common precursors (pyridoxine, pyridoxal), its defining feature is a lactone (cyclic ester) structure, which confers distinct chemical reactivity and, most critically for procurement decisions, exceptionally strong native fluorescence. [4, 11] This makes it an essential reference material and enzymatic substrate in biochemical and analytical contexts where the other common forms of Vitamin B6 are inadequate. [2, 3]

Substituting 4-Pyridoxolactone with more common Vitamin B6 forms like pyridoxine (an alcohol) or pyridoxal (an aldehyde) fails in critical applications due to fundamental differences in chemical structure and physical properties. Analytical methods requiring high sensitivity often rely on the intense, stable fluorescence of 4-Pyridoxolactone, a property its precursors lack. [2, 9] In fact, standard analytical protocols are designed to enzymatically convert all other B6 vitamers *into* 4-Pyridoxolactone precisely because their native fluorescence is insufficient for reliable quantification. [1, 4] Furthermore, its lactone ring offers unique synthetic pathways, such as targeted ring-opening reactions, that are unavailable with the alcohol or aldehyde functional groups of its analogs, making it a non-interchangeable specialty precursor. [3]

Superior Fluorescence for High-Sensitivity Analytical Quantification

4-Pyridoxolactone is the preferred molecule for high-sensitivity quantification of Vitamin B6 because its native fluorescence is substantially stronger than that of its common analogs. The fluorescence quantum yield of pyridoxal in neutral aqueous solution is only 0.048. [1] In contrast, 4-Pyridoxolactone is described as a 'highly fluorescent compound' to which other B6 vitamers, including pyridoxine, pyridoxal, and pyridoxamine, are intentionally converted to enable their detection and quantification by HPLC. [REFS-2, REFS-3] One comparative study of multiple hydroxypyridines identified the dianion of 4-pyridoxolactone as the 'most fluorescent form examined' among the entire Vitamin B6 group tested. [4]

Evidence DimensionFluorescence Quantum Yield / Analytical Utility
Target Compound DataQualitatively established as 'highly fluorescent' and the 'most fluorescent form' in its class, enabling sensitive HPLC detection. [REFS-2, REFS-4]
Comparator Or BaselinePyridoxal (CAS 66-72-8) has a measured fluorescence quantum yield of 0.048. [<a href="https://science.sciencemag.org/content/150/3703/1593" target="_blank">1</a>]
Quantified DifferenceWhile a direct quantum yield is not cited, its universal adoption as the analytical endpoint for other B6 vitamers demonstrates a functionally superior fluorescence intensity sufficient to overcome the low native signals of precursors.
ConditionsFluorescence measured in neutral aqueous solution at 25°C for pyridoxal. [<a href="https://science.sciencemag.org/content/150/3703/1593" target="_blank">1</a>] HPLC methods use fluorescence detection at Ex/Em wavelengths around 360/430 nm. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3318991/" target="_blank">3</a>]

For developing reliable, high-sensitivity assays or for use as a calibration standard, the intense and stable fluorescence of 4-Pyridoxolactone provides a signal-to-noise ratio that common substitutes like pyridoxal cannot achieve.

Precursor Suitability: A Direct and Stable Source for 4-Pyridoxic Acid

4-Pyridoxolactone serves as a direct, isolatable precursor to 4-pyridoxic acid, the final major catabolite of Vitamin B6. [1] The conversion is a straightforward, zinc-dependent hydrolysis of the lactone ring, a reaction catalyzed by the enzyme 4-pyridoxolactonase. [2] This provides a clean, single-step route to the target acid. In contrast, generating 4-pyridoxic acid from a more common precursor like pyridoxal requires oxidation via enzymes such as aldehyde oxidase or NAD+-dependent aldehyde dehydrogenase, which may present different substrate specificities and process conditions. [3] Using the stable, solid lactone as a starting material offers a more controlled and direct synthetic or enzymatic step for producing the acid.

Evidence DimensionPrecursor Processability
Target Compound DataProvides 4-pyridoxic acid via a clean, single-step hydrolysis (lactone ring-opening). [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3976056/" target="_blank">2</a>]
Comparator Or BaselinePyridoxal (CAS 66-72-8) requires enzymatic oxidation to yield 4-pyridoxic acid. [<a href="https://pubmed.ncbi.nlm.nih.gov/1161314/" target="_blank">3</a>]
Quantified DifferenceNot a rate or yield comparison, but a difference in reaction type: Hydrolysis vs. Oxidation. This offers a distinct process advantage for workflows where controlled, non-oxidative conditions are preferred.
ConditionsEnzymatic hydrolysis catalyzed by 4-pyridoxolactonase. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3976056/" target="_blank">2</a>] Enzymatic oxidation of pyridoxal catalyzed by aldehyde oxidase or dehydrogenase. [<a href="https://pubmed.ncbi.nlm.nih.gov/1161314/" target="_blank">3</a>]

For labs needing to generate or study 4-pyridoxic acid, procuring the lactone provides a more direct and controllable final conversion step compared to the multi-step oxidative metabolism required from other B6 vitamers.

Analytical Reference Standard for Vitamin B6 Quantification

Use as a primary calibration standard in HPLC-fluorescence methods for determining total Vitamin B6 content in food, plasma, or urine. Its high, stable fluorescence provides a reliable signal, which is why analytical protocols are designed to convert all other B6 vitamers into this single compound for final measurement. [REFS-1, REFS-2]

Specific Substrate for Enzymatic Assays

Employ as the specific substrate for assaying the activity of 4-pyridoxolactonase. This enzyme catalyzes the hydrolysis of 4-pyridoxolactone to 4-pyridoxic acid, and its activity cannot be measured using other B6 vitamers like pyridoxine or pyridoxal, making the lactone essential for this purpose. [3]

Controlled Generation of 4-Pyridoxic Acid for Metabolic Studies

Utilize as a stable, solid precursor for the controlled, in-situ generation of 4-pyridoxic acid via simple hydrolysis. This is advantageous for metabolic or degradation studies that require the introduction of the final B6 catabolite without the confounding presence of oxidative enzymes or reagents. [3]

Physical Description

Solid

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4753-19-9

Wikipedia

4-pyridoxolactone

Dates

Last modified: 08-15-2023

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